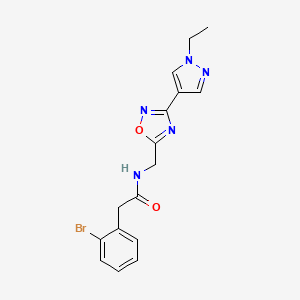

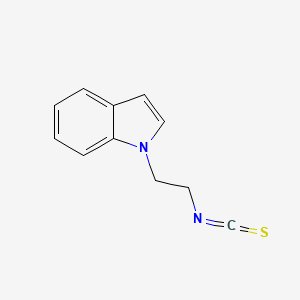

![molecular formula C14H10F3NO2 B2588080 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde oxime CAS No. 451485-71-5](/img/structure/B2588080.png)

2-[3-(Trifluoromethyl)phenoxy]benzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound (NZ)-N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine is a potent inhibitor of the enzyme 12-lipoxygenase (12-LOX), which plays a crucial role in the biosynthesis of inflammatory mediators. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various inflammatory diseases.

科学的研究の応用

Applications in Environmental and Analytical Chemistry

Detection of Water Pollutants

Hydroxylamine derivatives have been utilized in the development of electrochemical sensors for detecting pollutants in water. For example, a study by Karimi et al. (2018) describes the fabrication of a novel electrochemical sensor for simultaneous determination of phenylhydrazine, phenol, and hydroxylamine as water pollutants. This research highlights the application of hydroxylamine derivatives in environmental monitoring and pollution control (Karimi et al., 2018).

Applications in Material Science

Development of Schiff Base Metal Complexes

Schiff bases derived from hydroxylamines have been synthesized and studied for their potential applications in material science. Albertin et al. (2006) prepared hydroxylamine and O-methylhydroxylamine complexes of manganese and rhenium, providing insights into their structural and oxidative properties. Such complexes could have applications in catalysis and the development of functional materials (Albertin et al., 2006).

Applications in Organic Synthesis

Synthesis of Antioxidants and Antimicrobials

N-t-Butyl hydroxylamine, a derivative of hydroxylamine, has been found to delay senescence in human lung fibroblasts, suggesting its potential as an antioxidant. This finding by Atamna et al. (2000) indicates that hydroxylamine derivatives could play a role in developing therapeutic agents targeting aging and related oxidative stress (Atamna et al., 2000).

Advanced Oxidation Processes

Hydroxylamine has been studied for its role in enhancing the performance of Fe(II)-based advanced oxidation processes (AOPs), important for water treatment and pollutant degradation. Li et al. (2021) explored how hydroxylamine interacts with reactive species in the Fe(II)/peroxydisulfate system, transforming major reactive species and thus influencing the oxidation of pollutants (Li et al., 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (NZ)-N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine involves the reaction of 2-[3-(trifluoromethyl)phenoxy]benzaldehyde with hydroxylamine hydrochloride in the presence of a base to yield the desired product.", "Starting Materials": [ "2-[3-(trifluoromethyl)phenoxy]benzaldehyde", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-[3-(trifluoromethyl)phenoxy]benzaldehyde (1 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Characterize the product by spectroscopic methods (e.g. NMR, IR, MS) to confirm its identity." ] } | |

CAS番号 |

451485-71-5 |

分子式 |

C14H10F3NO2 |

分子量 |

281.23 g/mol |

IUPAC名 |

N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)11-5-3-6-12(8-11)20-13-7-2-1-4-10(13)9-18-19/h1-9,19H |

InChIキー |

UGXDRGXAEGYAMT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NO)OC2=CC=CC(=C2)C(F)(F)F |

正規SMILES |

C1=CC=C(C(=C1)C=NO)OC2=CC=CC(=C2)C(F)(F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

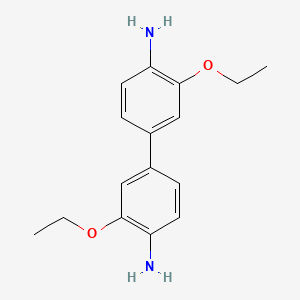

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587998.png)

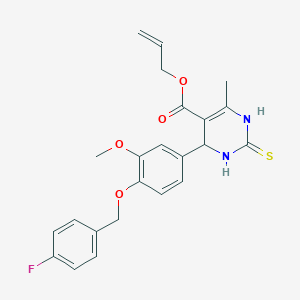

![2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2588001.png)

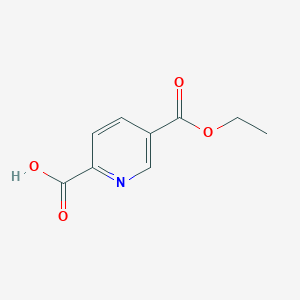

![5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2588002.png)

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)

![7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588007.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)

![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)

![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)